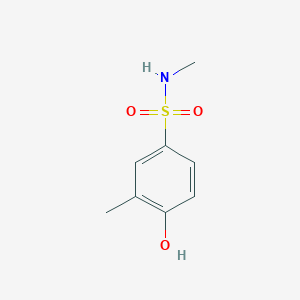![molecular formula C8H9BrN2 B3102930 4-Bromo-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine CAS No. 1428651-91-5](/img/structure/B3102930.png)
4-Bromo-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine
Übersicht
Beschreibung
“4-Bromo-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine” is a chemical compound with the molecular formula C8H9BrN2. It has a molecular weight of 213.07 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8BrNO/c9-7-4-10-3-6-5(7)1-2-8(6)11/h3-4,8,11H,1-2H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 269.7±40.0 °C and a predicted density of 1.572±0.06 g/cm3 . Its pKa is predicted to be 7.16±0.20 .Wissenschaftliche Forschungsanwendungen
Heterocyclic Chemistry and Catalyst Development
4-Bromo-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine belongs to a class of compounds that play a pivotal role in heterocyclic chemistry, which is fundamental to the development of new pharmaceuticals and materials. Heterocyclic compounds, characterized by rings containing atoms of at least two different elements (usually carbon along with nitrogen, oxygen, or sulfur), are ubiquitous in a variety of biologically active molecules. The presence of a bromo group in such compounds often makes them suitable for cross-coupling reactions, which are a cornerstone of modern synthetic organic chemistry, particularly in the pharmaceutical industry. For example, recyclable copper catalyst systems have been developed for C-N bond-forming cross-coupling reactions using aryl halides and arylboronic acids, with the potential for commercial exploitation in organic synthesis, highlighting the importance of such halogenated heterocycles in catalyst optimization and development (Kantam et al., 2013).
Role in Synthetic Pathways
The unique structural features of compounds like this compound make them valuable intermediates in the synthesis of complex organic molecules. Their reactivity can be leveraged to introduce various functional groups, facilitating the construction of molecules with desired biological activities. For instance, hybrid catalysts have been utilized for the synthesis of 5H-Pyrano[2,3-d]pyrimidine scaffolds, which are significant in medicinal chemistry due to their applicability in developing lead molecules for pharmaceutical industries. This underscores the role of such compounds in advancing synthetic methodologies that cater to the pharmaceutical sector's needs for novel therapeutic agents (Parmar et al., 2023).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
4-bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2/c9-7-4-11-3-6-5(7)1-2-8(6)10/h3-4,8H,1-2,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBMIOQZBHUJOBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=NC=C2C1N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101221339 | |
| Record name | 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101221339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1428651-91-5 | |
| Record name | 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1428651-91-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101221339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

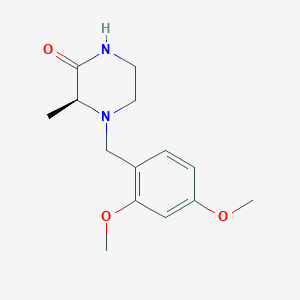
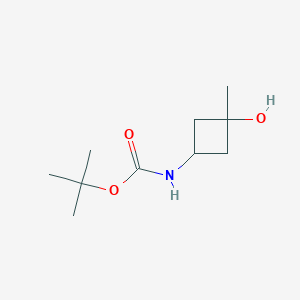
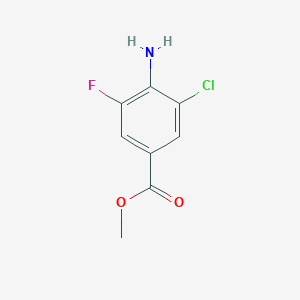
![7-Chloroimidazo[1,5-a]pyridine](/img/structure/B3102892.png)
![1-Thia-6-azaspiro[3.3]heptane hydrochloride](/img/structure/B3102897.png)


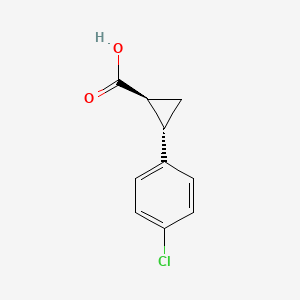
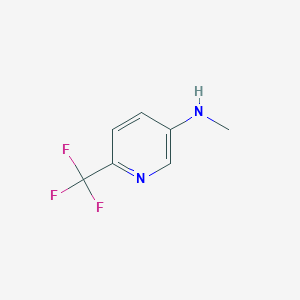
![5'-Bromospiro[cyclopentane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one](/img/structure/B3102932.png)



